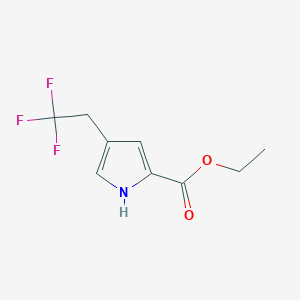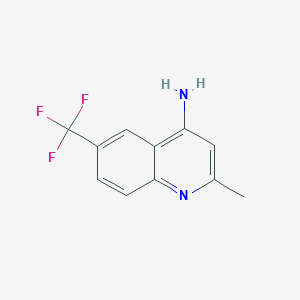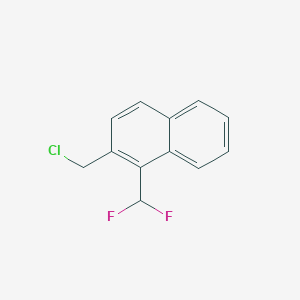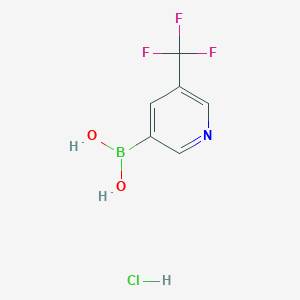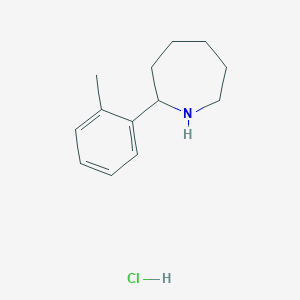
2-(o-Tolyl)azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Tolyl)azepane hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of the o-tolyl group (a methyl-substituted phenyl group) attached to the azepane ring imparts unique chemical properties to this compound. It is primarily used in research and industrial applications due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-toluidine with a suitable cyclic ketone or aldehyde, followed by reduction and cyclization to form the azepane ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(o-Tolyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The azepane ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the azepane ring or the aromatic ring.
Aplicaciones Científicas De Investigación
2-(o-Tolyl)azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(o-Tolyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Hexahydroazepine: A fully saturated derivative of azepane.
Benzazepine: A benzene-fused azepane ring, often found in pharmaceutical compounds.
Uniqueness
2-(o-Tolyl)azepane hydrochloride is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and potential biological activities compared to other azepane derivatives.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)azepane;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13;/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3;1H |
Clave InChI |
JGQRDWXLRFZZFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CCCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


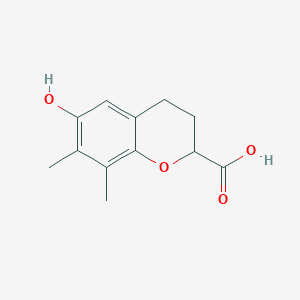
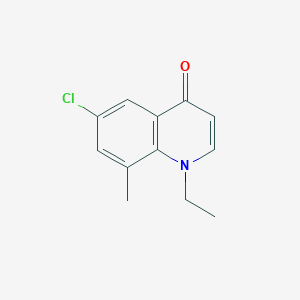
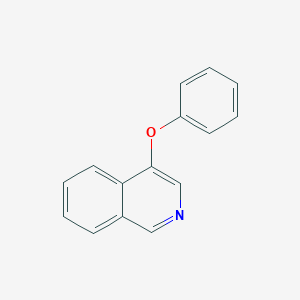

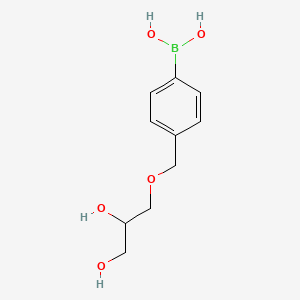
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
